An In-depth Technical Guide to 2-(3-Bromophenyl)-N-propyl-acetamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(3-Bromophenyl)-N-propyl-acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-N-propyl-acetamide, a compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from established chemical principles and data on analogous structures to offer a robust guide for its synthesis, characterization, and potential areas of investigation.
Introduction and Chemical Identity
2-(3-Bromophenyl)-N-propyl-acetamide is a secondary amide derivative of 2-phenylacetamide. The presence of a bromine atom on the phenyl ring and a propyl group on the amide nitrogen suggests its potential for diverse chemical modifications and as a scaffold in the development of novel bioactive molecules or functional materials.
Chemical Structure:
Caption: Chemical structure of 2-(3-Bromophenyl)-N-propyl-acetamide.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(3-bromophenyl)-N-propylacetamide | - |
| CAS Number | 883803-50-7 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Predicted LogP | 2.8 - 3.2 | - |
| Predicted Boiling Point | > 300 °C | - |
| Predicted Melting Point | 80 - 100 °C | - |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF | - |
Synthesis of 2-(3-Bromophenyl)-N-propyl-acetamide
The synthesis of 2-(3-Bromophenyl)-N-propyl-acetamide can be reliably achieved through the coupling of 2-(3-bromophenyl)acetic acid with propylamine. Two primary, robust methods are presented here: direct amide coupling using a coupling agent and a two-step synthesis via an acyl chloride intermediate.
Method 1: Direct Amide Coupling
This one-pot method is often preferred for its operational simplicity and the use of milder conditions.
Reaction Scheme:
Caption: Direct amide coupling workflow.
Experimental Protocol:
-
Preparation: To a solution of 2-(3-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq) to the reaction mixture, followed by the dropwise addition of propylamine (1.1 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-(3-Bromophenyl)-N-propyl-acetamide.
Rationale for Reagent Choices:
-
HATU/HOBt: This combination is a highly effective and widely used coupling system that minimizes side reactions and racemization (in the case of chiral starting materials).[2]
-
DIEA: A non-nucleophilic organic base used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.
Method 2: Synthesis via Acyl Chloride
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Reaction Scheme:
Caption: Acyl chloride mediated amide synthesis workflow.
Experimental Protocol:
Step 1: Formation of 2-(3-bromophenyl)acetyl chloride
-
Reaction Setup: In a fume hood, add 2-(3-bromophenyl)acetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(3-bromophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude 2-(3-bromophenyl)acetyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the solution to 0 °C in an ice bath.
-
Amine and Base Addition: In a separate flask, dissolve propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.
Causality in Experimental Choices:
-
The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3]
-
The use of a base in the amidation step is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine and allowing it to act as a nucleophile.
Characterization and Spectroscopic Analysis
While specific spectra for 2-(3-Bromophenyl)-N-propyl-acetamide are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the region of δ 7.0-7.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.- A singlet for the methylene protons (CH₂) adjacent to the carbonyl group around δ 3.5-3.7 ppm.- A triplet for the methyl protons (CH₃) of the propyl group around δ 0.8-1.0 ppm.- A multiplet for the methylene protons (CH₂) adjacent to the methyl group of the propyl group around δ 1.4-1.6 ppm.- A multiplet for the methylene protons (CH₂) attached to the nitrogen around δ 3.1-3.3 ppm.- A broad singlet for the amide proton (NH) around δ 5.5-6.5 ppm. |
| ¹³C NMR | - A carbonyl carbon (C=O) signal around δ 170-172 ppm.- Aromatic carbon signals between δ 120-140 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift.- A methylene carbon (CH₂) signal adjacent to the carbonyl group around δ 43-45 ppm.- Methylene carbon (CH₂) signals of the propyl group around δ 41-43 ppm (N-CH₂) and δ 22-24 ppm (CH₂-CH₃).- A methyl carbon (CH₃) signal of the propyl group around δ 11-12 ppm. |
| IR (Infrared) | - A strong absorption band for the C=O stretch of the amide group around 1640-1660 cm⁻¹.- An N-H stretching vibration around 3280-3350 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- A C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. For C₁₁H₁₄⁷⁹BrNO, the expected m/z would be around 255 and for C₁₁H₁₄⁸¹BrNO, around 257. |
Potential Applications and Biological Activity
While the specific biological activities of 2-(3-Bromophenyl)-N-propyl-acetamide have not been reported, the broader class of N-phenylacetamide derivatives has shown a wide range of pharmacological properties. This suggests that the title compound could be a valuable candidate for biological screening.
Potential Areas of Investigation:
-
Antimicrobial Activity: Many N-phenylacetamide derivatives have demonstrated antibacterial and antifungal properties.[4]
-
Antidepressant and Anticonvulsant Activity: The phenylacetamide scaffold is present in several central nervous system (CNS) active drugs, and novel derivatives have been investigated for their potential as antidepressants and anticonvulsants.
-
Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, making it a candidate for screening against different enzyme targets.
Hypothetical Biological Screening Workflow:
Caption: A workflow for the biological evaluation of 2-(3-Bromophenyl)-N-propyl-acetamide.
Safety and Handling
As specific safety data for 2-(3-Bromophenyl)-N-propyl-acetamide is unavailable, it is prudent to handle this compound with the care afforded to novel chemical entities. Based on the safety profiles of related brominated aromatic compounds and amides, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(3-Bromophenyl)-N-propyl-acetamide is a readily synthesizable compound with potential for further investigation in various scientific fields. This guide provides a solid foundation for its preparation and characterization, drawing upon established chemical knowledge. The exploration of its biological activities could unveil novel therapeutic applications, making it a compound of significant interest for future research and development.
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